molecular formula C14H12N4O3S B2704348 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034263-70-0

6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2704348
CAS No.: 2034263-70-0
M. Wt: 316.34
InChI Key: RZRHSAMUJDWXDO-UHFFFAOYSA-N
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Description

"6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" is an intricate organic molecule with promising potential in various scientific fields. The structure incorporates both thienopyrimidine and dihydropyridine moieties, which are known for their unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" typically involves multi-step reactions. A common synthetic route begins with the preparation of thienopyrimidine intermediates, which are then coupled with dihydropyridine derivatives through amide bond formation. The key steps include:

  • Formation of Thienopyrimidine Intermediate: Condensation reactions between thiophene derivatives and pyrimidine structures, often under acidic or basic conditions.

  • Coupling with Dihydropyridine: The thienopyrimidine intermediate is reacted with a suitable dihydropyridine carboxylic acid or ester in the presence of coupling agents such as EDCI or DCC to form the amide bond.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves the use of robust reaction conditions, continuous flow chemistry for efficient heat and mass transfer, and advanced purification techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

"6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" can undergo various chemical reactions, including:

  • Oxidation: The dihydropyridine ring can be oxidized to pyridine derivatives.

  • Reduction: The compound can be reduced to modify its functional groups, impacting its pharmacological properties.

  • Substitution: The thienopyrimidine and dihydropyridine moieties can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include KMnO₄ and H₂O₂.

  • Reduction: Reducing agents such as NaBH₄ and LiAlH₄ are frequently used.

  • Substitution: Electrophilic and nucleophilic reagents are used under varying conditions (e.g., acidic, basic).

Major Products

The major products of these reactions depend on the specific pathways and reagents used, ranging from modified thienopyrimidines to altered dihydropyridine structures with varying biological activities.

Scientific Research Applications

Chemistry

The compound serves as a valuable scaffold in medicinal chemistry for designing new molecules with potential therapeutic properties.

Biology

It is studied for its biological activities, such as enzyme inhibition and receptor binding, relevant in disease treatment.

Medicine

Industry

Its unique structure makes it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets. These include:

  • Enzyme Inhibition: Binding to active sites of enzymes to inhibit their functions.

  • Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Compared to other thienopyrimidine and dihydropyridine derivatives, "6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide" is unique due to its combined structural features, providing a distinct profile in terms of chemical reactivity and biological activity.

Similar Compounds

  • Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

  • Dihydropyridine Derivatives: Variations with different functional groups on the dihydropyridine ring.

Properties

IUPAC Name

6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-11-2-1-9(7-16-11)13(20)15-4-5-18-8-17-10-3-6-22-12(10)14(18)21/h1-3,6-8H,4-5H2,(H,15,20)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRHSAMUJDWXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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